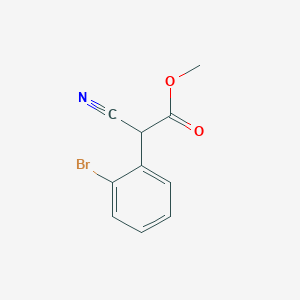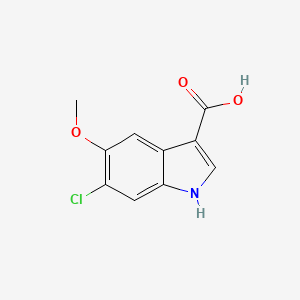
6-chloro-5-methoxy-1H-indole-3-carboxylic acid
Vue d'ensemble
Description
6-chloro-5-methoxy-1H-indole-3-carboxylic acid is a compound with the CAS Number: 1368874-78-5 . It has a molecular weight of 225.63 and is typically in the form of a powder . The IUPAC name for this compound is the same as the common name .
Molecular Structure Analysis
The Inchi Code for this compound is1S/C10H8ClNO3/c1-15-9-2-5-6 (10 (13)14)4-12-8 (5)3-7 (9)11/h2-4,12H,1H3, (H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound is a powder that is stable at room temperature . The compound’s Inchi Key isKVLNURBTNLNINV-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Organic Synthesis and Indole Derivatives
Indole compounds, including those with carboxylic acid functionalities, play a critical role in organic synthesis, offering diverse applications in the creation of complex molecules. The review by Taber and Tirunahari (2011) presents a comprehensive classification of indole synthesis methods, highlighting the versatility of indoles as scaffolds in the synthesis of natural products and pharmaceuticals (Taber & Tirunahari, 2011). This work underscores the importance of indole chemistry in developing synthetic strategies for various bioactive compounds.
Biocatalysis and Environmental Applications
Carboxylic acids, including those derived from indole, are key intermediates in biocatalytic processes. Jarboe et al. (2013) discuss the role of carboxylic acids in microbial metabolism and their potential inhibition effects, indicating the significance of these compounds in biotechnological applications and their impact on microbial production systems (Jarboe et al., 2013). This perspective is essential for developing microbial strains for the synthesis or degradation of carboxylic acid-based compounds.
Drug Synthesis and Pharmaceutical Applications
Levulinic acid, a carboxylic acid, exemplifies the utility of carboxylic acids in drug synthesis. Zhang et al. (2021) review levulinic acid's applications in cancer treatment and medical materials, highlighting its role as a precursor in the synthesis of various pharmaceuticals (Zhang et al., 2021). This illustrates the potential of carboxylic acids, like the one in "6-chloro-5-methoxy-1H-indole-3-carboxylic acid," in facilitating drug development and synthesis of bioactive molecules.
Biodegradable Materials
Medium-chain dicarboxylic acids (MDCAs) serve as monomers for the synthesis of nylons and other polymeric materials. Li et al. (2020) discuss the microbial production of MDCAs for use in biodegradable materials, emphasizing the environmental benefits of bio-based production methods (Li et al., 2020). The carboxylic acid group in "this compound" could, by analogy, contribute to the development of novel materials with specific properties and applications.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . These pathways often involve the regulation of various cellular processes, including inflammation, viral replication, cancer cell proliferation, and more .
Result of Action
Given the broad biological activities of indole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Analyse Biochimique
Biochemical Properties
6-Chloro-5-methoxy-1H-indole-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with adenosine monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis . The interaction with AMPK can lead to the activation or inhibition of various metabolic pathways, influencing cellular metabolism and energy balance.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of AMPK, leading to changes in the expression of genes involved in energy metabolism . Additionally, it has been reported to have antiproliferative effects on cancer cells, indicating its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to AMPK, leading to its activation or inhibition . This interaction can result in changes in the phosphorylation state of AMPK and subsequent alterations in the activity of downstream targets. Additionally, it may influence gene expression by modulating the activity of transcription factors involved in metabolic regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been reported to be relatively stable under normal storage conditions . Long-term exposure to certain conditions may lead to its degradation, potentially affecting its biological activity. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in sustained effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects on cellular metabolism and energy balance . At higher doses, it may exhibit toxic or adverse effects, including potential damage to specific organs or tissues . Threshold effects have been reported, indicating that there is a dosage range within which the compound exerts its desired effects without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it is a substrate for glucuronidation by UDP-glucuronosyltransferase 1A1 (UGT1A1), an enzyme involved in the conjugation of various endogenous and exogenous compounds . This interaction can influence the metabolic flux and levels of metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with transporters involved in the uptake and efflux of various compounds . These interactions can affect the localization and accumulation of the compound in different cellular compartments and tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It has been reported to localize to specific compartments or organelles within cells, where it exerts its biological activity . The localization can affect its function and interactions with other biomolecules, ultimately influencing its overall biological effects.
Propriétés
IUPAC Name |
6-chloro-5-methoxy-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c1-15-9-2-5-6(10(13)14)4-12-8(5)3-7(9)11/h2-4,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLNURBTNLNINV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CN2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368874-78-5 | |
| Record name | 6-chloro-5-methoxy-1H-indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


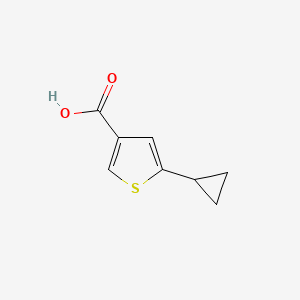
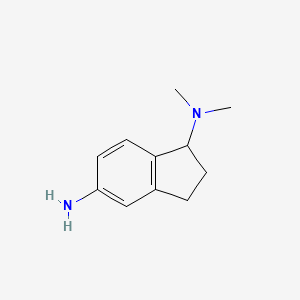
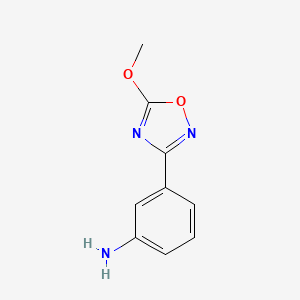
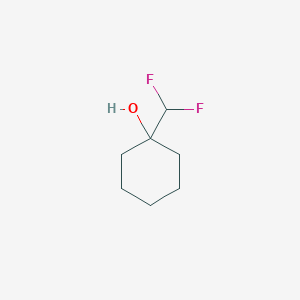
![2-cyclohexyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine](/img/structure/B1457487.png)
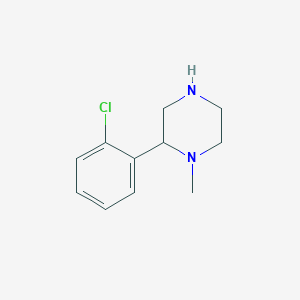
![7'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B1457489.png)

![(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1457492.png)

